

# Technical Guide: Spectral Characterization of 4-(2-Aminophenethyl)pyridine

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## Compound of Interest

Compound Name: 4-(2-Aminophenethyl)pyridine

CAS No.: 105972-24-5

Cat. No.: B025805

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## Part 1: Chemical Identity & Critical Disambiguation

Warning: This compound is frequently confused with 4-(2-Aminoethyl)pyridine (a histamine analogue). Ensure your target molecule possesses the phenyl ring linker.

Feature	Target Molecule	Common False Positive
Name	4-(2-Aminophenethyl)pyridine	4-(2-Aminoethyl)pyridine
Structure	Pyridine—CH <sub>2</sub> CH <sub>2</sub> —Phenyl—NH <sub>2</sub>	Pyridine—CH <sub>2</sub> CH <sub>2</sub> —NH <sub>2</sub>
CAS	105972-24-5	13258-63-4
Mol.[1][2] Weight	198.27 g/mol	122.17 g/mol
Role	Kinase Inhibitor Scaffold	Histamine Agonist/Precursor

## Synthesis & Preparation Context

To understand the spectral impurities, one must understand the genesis of the sample. This compound is synthesized via the condensation-reduction sequence:

- Condensation: 4-Methylpyridine + 2-Nitrobenzaldehyde

4-(2-Nitrostyryl)pyridine.

- Reduction: Catalytic hydrogenation (Pd/C, H<sub>2</sub>) or chemical reduction (Fe/HCl) of the nitro-alkene to the amino-alkane.

Key Impurities to Watch: Unreduced nitro-intermediate (yellow color), partially reduced styrene (alkene signals in NMR), or over-reduced pyridine ring (piperidine derivatives).

## Part 2: Spectral Analysis (NMR, IR, MS)[3]

### Mass Spectrometry (MS)

Methodology: Electrospray Ionization (ESI) or GC-MS (EI, 70 eV).

The mass spectrum is dominated by the stability of the pyridine ring and the benzylic cleavage.

- Molecular Ion (M<sup>+</sup>):

198.1 (Base peak in ESI<sup>+</sup>).

- Fragmentation Pattern (EI):

- 106: Characteristic tropylium-amine ion or methyl-aniline fragment formed by cleavage of the ethylene bridge

to the pyridine.

- 93: Picoline (methylpyridine) cation, resulting from cleavage

to the phenyl ring.

- 181: Loss of NH<sub>3</sub> (minor, M-17).

### Infrared Spectroscopy (IR)

Methodology: ATR (Attenuated Total Reflectance) on neat solid/oil.

The IR spectrum confirms the reduction of the nitro group (disappearance of 1520/1345  $\text{cm}^{-1}$ ) and the alkene (disappearance of 1630  $\text{cm}^{-1}$ ).

Frequency ( $\text{cm}^{-1}$ )	Vibration Mode	Functional Group Assignment
3420, 3340	(Stretch)	Primary Amine ( $-\text{NH}_2$ ). Distinct doublet.
3030 - 3060	(Stretch)	Aromatic C-H (Pyridine & Benzene).
2925, 2855	(Stretch)	Aliphatic C-H (Ethylene bridge).
1595	/	Pyridine ring breathing (Strong).
1620	(Scissoring)	Amine deformation band.
750	(OOP)	Ortho-substituted benzene (4 adjacent H).
810	(OOP)	Para-substituted pyridine (2 adjacent H).

## Nuclear Magnetic Resonance (NMR)

Solvent: DMSO- $d_6$  (Recommended for exchangeable protons) or  $\text{CDCl}_3$ .

### $^1\text{H}$ NMR (400 MHz)

The spectrum exhibits a classic  $\text{A}_2\text{B}_2$  system for the pyridine and an ABCD system for the ortho-substituted benzene.

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Context
8.45	Doublet ( Hz)	2H	Py-H2, H6	-protons to Pyridine Nitrogen (Deshielded).
7.15	Doublet ( Hz)	2H	Py-H3, H5	-protons to Pyridine Nitrogen.
6.95 - 7.05	Multiplet	2H	Ph-H4, H6	Aromatic protons meta/para to amine.
6.65	Doublet ( Hz)	1H	Ph-H3	Proton ortho to Amine (Shielded by resonance).
6.55	Triplet	1H	Ph-H5	Proton para to Amine.
4.85	Broad Singlet	2H	-NH <sub>2</sub>	Exchangeable amine protons (Shift varies w/ conc.).
2.75 - 2.95	Multiplet (AA'BB')	4H	-CH <sub>2</sub> -CH <sub>2</sub> -	Ethylene bridge. Often appears as two roofing triplets.

### <sup>13</sup>C NMR (100 MHz)

Look for 11 distinct carbon environments (due to symmetry in the pyridine ring).

- Pyridine Carbons:

150.1 (C2/6), 149.5 (C4), 124.0 (C3/5).

- Aniline Carbons:

144.5 (C-NH<sub>2</sub>), 130.2, 127.5, 125.8, 118.5, 115.2 (Ortho-shielded).

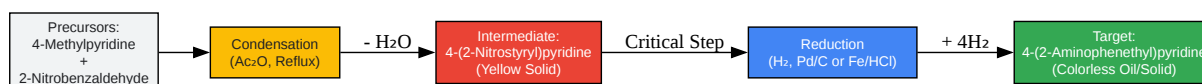
- Linker Carbons:

36.5 (CH<sub>2</sub>-Py), 32.1 (CH<sub>2</sub>-Ph).

## Part 3: Experimental Workflow & Visualization

### Synthesis Pathway: Nitro-Styryl Reduction

The following diagram illustrates the logical flow from precursors to the final spectral target, highlighting the critical reduction step that defines the spectral changes (disappearance of alkene/nitro signals).

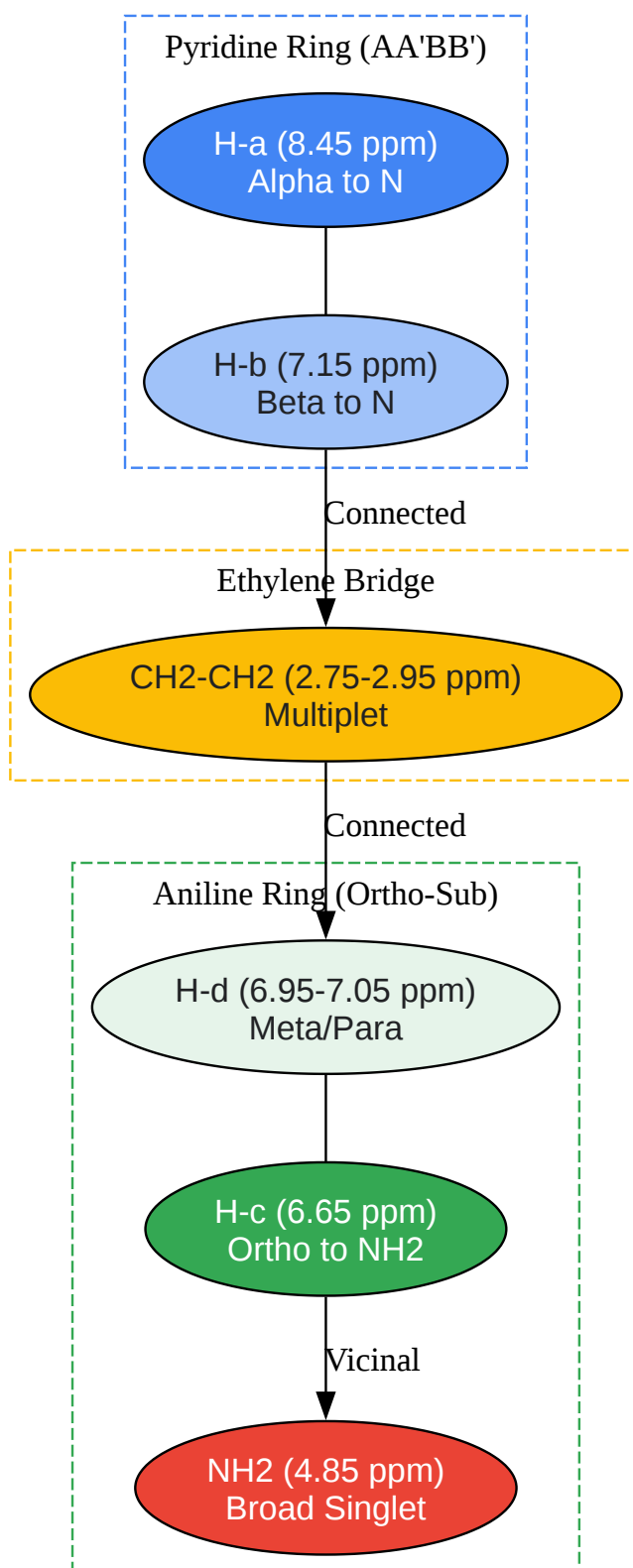


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Caption: Synthesis of **4-(2-Aminophenethyl)pyridine** via condensation and hydrogenation.

## Structural NMR Assignment

The diagram below maps the proton environments to the chemical structure for rapid assignment.



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Caption: <sup>1</sup>H NMR Connectivity Map: Correlating chemical shifts with structural domains.

## References

- Key Organics. 2-[2-(Pyridin-4-yl)ethyl]aniline Product Data (CAS 105972-24-5). Retrieved from
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## Sources

- 1. [keyorganics.net](https://www.keyorganics.net) [[keyorganics.net](https://www.keyorganics.net)]
- 2. 2-Amino-4-methylpyridine | C<sub>6</sub>H<sub>8</sub>N<sub>2</sub> | CID 1533 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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